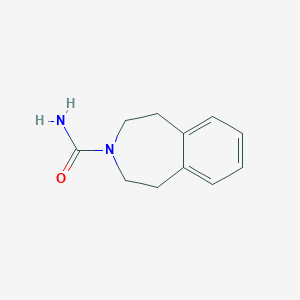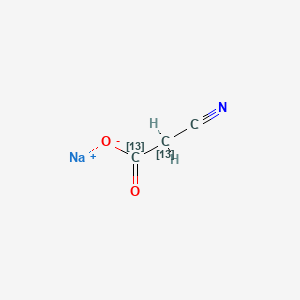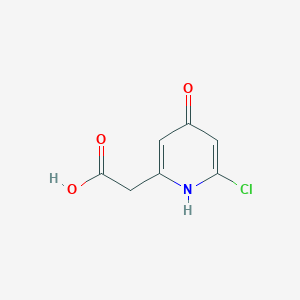
Risedronic Acid N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risedronic Acid N-Oxide is a derivative of risedronic acid, a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. This compound is known for its ability to inhibit bone resorption, thereby strengthening bones and reducing the risk of fractures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Risedronic Acid N-Oxide can be synthesized through the oxidation of risedronic acid. One common method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method employs titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods are preferred due to their efficiency and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of microwave irradiation has been explored to reduce reaction times and improve yields . This method, although promising, can be relatively expensive for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Risedronic Acid N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of risedronic acid to its N-oxide form is a key reaction .
Common Reagents and Conditions
Common reagents used in the oxidation process include sodium percarbonate, hydrogen peroxide, and titanium silicalite . These reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products
The primary product of these reactions is this compound, which retains the bisphosphonate structure essential for its biological activity .
Wissenschaftliche Forschungsanwendungen
Risedronic Acid N-Oxide has a wide range of applications in scientific research:
Wirkmechanismus
Risedronic Acid N-Oxide works by binding to bone hydroxyapatite and inhibiting the activity of osteoclasts, the cells responsible for bone resorption . This binding prevents the breakdown of bone tissue, thereby maintaining bone density and strength. The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alendronic Acid: Another bisphosphonate used to treat osteoporosis.
Ibandronic Acid: Known for its higher potency compared to risedronic acid, it is used in the treatment of osteoporosis and metastatic bone disease.
Zoledronic Acid: The most potent bisphosphonate, used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness
Risedronic Acid N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its non-oxidized counterpart . Its ability to inhibit bone resorption while being potentially gentler on the digestive system makes it a valuable alternative in certain clinical scenarios .
Eigenschaften
Molekularformel |
C7H11NO8P2 |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
[1-hydroxy-2-(1-oxidopyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C7H11NO8P2/c9-7(17(11,12)13,18(14,15)16)4-6-2-1-3-8(10)5-6/h1-3,5,9H,4H2,(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
HYEZNYFSEDLYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)[O-])CC(O)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


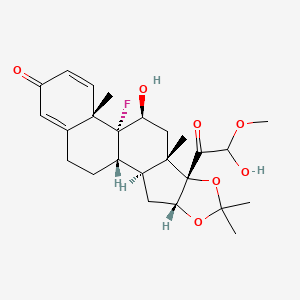

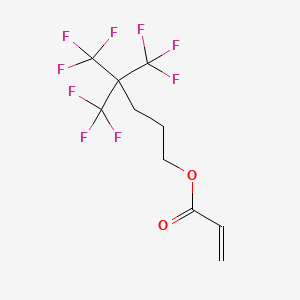
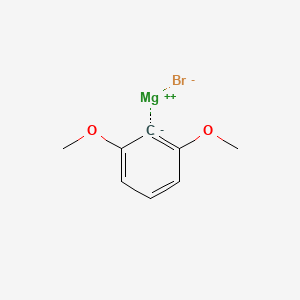
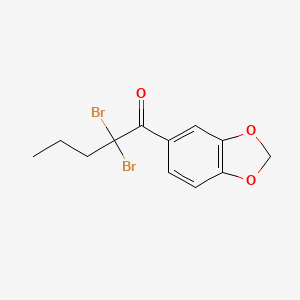
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)


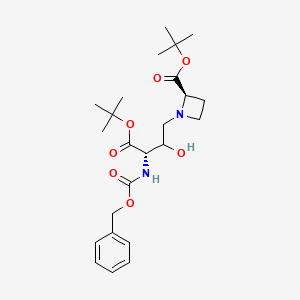
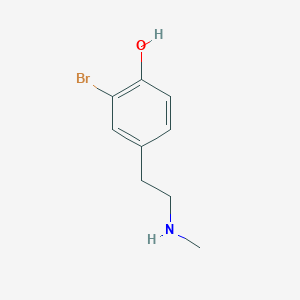
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
